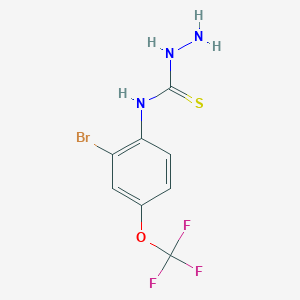

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide

Description

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with a bromine atom at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C4). Thiosemicarbazides are known for their ability to chelate metal ions and participate in hydrogen bonding, which enhances their interactions with biological targets such as enzymes or DNA .

Properties

Molecular Formula |

C8H7BrF3N3OS |

|---|---|

Molecular Weight |

330.13 g/mol |

IUPAC Name |

1-amino-3-[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |

InChI |

InChI=1S/C8H7BrF3N3OS/c9-5-3-4(16-8(10,11)12)1-2-6(5)14-7(17)15-13/h1-3H,13H2,(H2,14,15,17) |

InChI Key |

WYDHLEKSKCHQFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-4-trifluoromethoxyacetophenone with thiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiosemicarbazide moiety can participate in redox reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Condensation Reactions: Typically carried out in the presence of acid or base catalysts.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiosemicarbazide moiety.

Condensation Reactions: Products include Schiff bases or hydrazones.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of thiosemicarbazide with appropriate aryl halides. The introduction of the trifluoromethoxy group is crucial as it influences the compound's reactivity and biological properties. Research has shown that modifying the aryl groups can lead to compounds with enhanced biological activities, including antibacterial and anticancer properties .

Antibacterial Properties

Studies have demonstrated that thiosemicarbazones, including derivatives like this compound, exhibit potent antibacterial activity. The presence of electron-withdrawing groups such as trifluoromethoxy enhances their interaction with bacterial enzymes, leading to increased efficacy against various bacterial strains. In vitro tests have shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiosemicarbazones are known to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have indicated that certain thiosemicarbazone derivatives exhibit cytotoxic effects on cancer cell lines, leading to cell death through mechanisms involving oxidative stress and DNA damage . The specific structure of this compound may enhance these effects due to its unique electronic properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiosemicarbazones. Research indicates that modifications in the aryl ring significantly affect the compound's potency and selectivity against target cells. For example, introducing various substituents can modulate lipophilicity and electronic properties, which in turn influence pharmacokinetics and bioavailability .

Case Study 1: Antibacterial Efficacy

In a study evaluating a series of thiosemicarbazones, compounds similar to this compound were tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity attributed to the trifluoromethoxy substitution .

Case Study 2: Anticancer Activity in Cell Lines

Another investigation focused on the cytotoxic effects of various thiosemicarbazones on breast cancer cell lines (AMJ13). The study found that compounds with electron-withdrawing groups like trifluoromethoxy showed enhanced antiproliferative effects compared to their unsubstituted counterparts. This was measured using MTT assays to determine cell viability post-treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the thiosemicarbazide moiety can participate in redox reactions or form covalent bonds with active site residues.

Comparison with Similar Compounds

Halogen Substituents

- Bromine vs. Chlorine :

Bromine’s larger atomic radius and stronger electron-withdrawing effects compared to chlorine may enhance binding to hydrophobic pockets in target proteins. For example, 4-(2-chlorophenyl)-thiosemicarbazide derivatives exhibited anthelmintic activity with LC₅₀ values ranging from 14.77 mg/mL (chlorophenyl derivative) to 0.37 mg/mL (triazole analog) . In contrast, bromine-containing derivatives like 4-(2-bromo-4-(5-mercapto-1,3,4-oxadiazole)-phenyl)thiosemicarbazide (Br-Stemazole) demonstrated stem cell proliferation activation, highlighting bromine’s role in modulating cellular pathways .

Trifluoromethoxy vs. Trifluoromethyl

Positional Effects of Substituents

- Ortho vs. Para Halogenation :

Anthelmintic studies revealed that ortho -substituted thiosemicarbazides (e.g., 2-chlorophenyl) are more active than para -substituted analogs. For instance, 4-(2-chlorophenyl)-thiosemicarbazide achieved 100% nematode mortality at 11.12 mg/mL, whereas para-fluorophenyl derivatives showed only 39% mortality at the same concentration . The target compound’s bromine at C2 and -OCF₃ at C4 may synergize to enhance binding to parasitic or cancer cell targets.

Pharmacological Profiles of Structural Analogs

Anticancer Activity

- EGFR Inhibition :

Chalcone-type thiosemicarbazides with p-tolyl substituents inhibited EGFR kinase (IC₅₀ = 0.82 µM) and showed activity against HepG2 liver cancer cells . The target compound’s -OCF₃ group may similarly modulate kinase inhibition via electron-withdrawing effects. - Cytotoxicity: 4-(2,4-dichlorophenyl)-thiosemicarbazide exhibited a CC₅₀ of 19.5 µg/mL against NIH/3T3 cells, indicating high cytotoxicity . The bromine and -OCF₃ groups in the target compound could further enhance DNA intercalation or ROS generation, as seen in 2,4-dichlorophenoxyacetic thiosemicarbazides .

Antimicrobial Activity

Thiosemicarbazones derived from 4-[4-(trifluoromethyl)phenyl]thiosemicarbazide outperformed chloramphenicol against Enterococcus faecalis and matched ketoconazole’s antifungal activity . The target compound’s -OCF₃ group may similarly disrupt microbial membranes or enzymes.

Antidiabetic Potential

Pyrazole-containing thiosemicarbazides (e.g., 2f ) inhibited DPP-4 with an IC₅₀ of 1.266 nM, surpassing sitagliptin (4.380 nM) . While the target compound lacks a pyrazole, its -OCF₃ group could stabilize interactions with DPP-4’s hydrophobic pockets.

Comparative Data Table

Biological Activity

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiosemicarbazides, including this compound, are known for their diverse pharmacological properties, which include anticancer, antifungal, and antibacterial activities.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Thiosemicarbazide moiety

- Substituents : A bromine atom and a trifluoromethoxy group attached to the phenyl ring.

This unique combination of substituents is believed to enhance the compound's reactivity and biological activity compared to other thiosemicarbazides.

The biological activity of thiosemicarbazides often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is particularly notable for modulating the activity of these targets, potentially leading to various therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .

Anticancer Activity

Research has demonstrated that thiosemicarbazides can exhibit potent cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies indicate that compounds structurally related to this compound have shown IC50 values ranging from 1.5 µM to 10 µM against human colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines .

- Mechanisms of Action : These compounds often induce apoptosis in cancer cells, as evidenced by flow cytometry analyses revealing significant late apoptosis rates in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SW480 | <10 | Apoptosis induction |

| Similar thiosemicarbazides | PC3 | 1.5 - 8.9 | PI3K/Akt/mTOR inhibition |

Antimicrobial Activity

In addition to anticancer properties, thiosemicarbazides have shown promising antimicrobial effects:

- Antibacterial and Antifungal Activity : Compounds similar to this compound have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Case Studies

Several studies have explored the biological activities of thiosemicarbazides:

- Cytotoxicity Assessment : A study evaluated various thiosemicarbazides against MCF-7 breast cancer cells and found that specific derivatives exhibited IC50 values as low as 2 µM, indicating strong cytotoxic potential .

- Structure-Activity Relationship (SAR) : SAR studies have revealed that the presence of electron-withdrawing groups like trifluoromethoxy enhances biological activity by increasing the lipophilicity and reactivity of the compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide, and how can reaction byproducts be minimized?

- Answer : The most common route involves reacting hydrazine with the corresponding isothiocyanate derivative. However, challenges arise when excess thiocyanate reacts with hydrazine, forming insoluble byproducts (e.g., dimeric structures). To mitigate this, t-Boc-protected hydrazine can be used, followed by acid deprotection to yield pure thiosemicarbazides. This method prevents unwanted adducts and ensures high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiosemicarbazide derivatives?

- Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=S stretching at 1296–1307 cm⁻¹) and confirms the absence of thiol (-SH) bands .

- NMR : Resolves tautomeric forms (e.g., thione vs. thiol) and hydrogen bonding interactions in DMSO-d₆ .

- X-ray diffraction : Determines molecular conformation (e.g., trans–cis-gauche-trans chains) and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .

Q. How is the antimicrobial activity of thiosemicarbazide derivatives evaluated in vitro?

- Answer : The disc diffusion method is standard, using bacterial strains (B. subtilis, S. aureus) and fungal species (C. albicans). Activity correlates with substituent effects on lipophilicity and hydrogen-bonding capacity, which influence membrane penetration .

Advanced Research Questions

Q. How does tautomerism influence the stability and bioactivity of thiosemicarbazide derivatives?

- Answer : Thiosemicarbazides predominantly exist in the keto-thione tautomeric form (N-amino/S-thione/O-keto), stabilized by intramolecular hydrogen bonds. This tautomer enhances interactions with biological targets (e.g., enzymes) by optimizing hydrogen-bond donor/acceptor sites. Computational studies (DFT/B3LYP) and experimental data (IR, X-ray) confirm this stability, with energy differences of 5–10 kcal/mol favoring the keto-thione form .

Q. What computational methods predict the electronic properties and reactivity of thiosemicarbazides?

- Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(3df,3pd) basis set calculates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.